amino}propanoate CAS No. 1924361-97-6](/img/structure/B1477962.png)

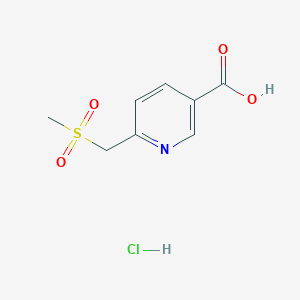

Benzyl 3-{[2-(4-benzylpiperazin-1-yl)ethyl](methyl)amino}propanoate

Übersicht

Beschreibung

Benzyl 3-{[2-(4-benzylpiperazin-1-yl)ethyl](methyl)amino}propanoate, or B3EPMAP, is a synthetic compound with a wide range of applications in scientific research. B3EPMAP is a derivative of the piperazine ring system and exhibits unique properties that make it useful for a variety of experiments. It has been used as a reagent in organic synthesis, as a substrate for enzyme studies, and as a ligand for drug discovery.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Dabigatran Etexilate Tetrahydrate :The title compound, C34H41N7O5·4H2O (systematic name: ethyl 3-{[2-({4-[(Z)-amino(hexyloxycarbonylimino)methyl]anilino}methyl)-1-methylbenzimidazole-5-carbonyl]pyridin-2-ylamino}propanoate tetrahydrate), demonstrates intriguing structural characteristics. The angles formed by the benzene and pyridine rings with the benzimidazole mean plane are specifically noted, and the presence of an intramolecular N—H⋯O hydrogen bond is highlighted. This compound's crystal structure is further stabilized by a network of hydrogen bonds involving water molecules, which arrange the components into layers parallel to the ab plane (Liu et al., 2012).

Synthetic Routes and Biological Properties

Synthesis of Benzyl Piperazine Derivatives :The synthesis of 3-(Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one through the aminomethylation of 1-(4-ethoxyphenyl)-2-phenylethanone, and its subsequent reduction and interaction with Grignard reagents, is noted. These synthesis pathways result in the formation of various compounds with distinct biological properties, such as anti-inflammatory, analgesic, and peripheral N-cholinolytic activities (Gevorgyan et al., 2017).

Antimicrobial Activity

Study of Thiazolidinone Derivatives :The antimicrobial activity of 5-(R1-benzyl)-2-(R-benzylidenehydrazono)-3-(2-furylmethyl)thiazolidin-4-ones has been investigated, highlighting that only specific derivatives exhibit active properties. The study underlines the significance of the methyl group in the activity of these compounds, with the replacement of this group by a halogen resulting in a loss of antimicrobial properties (Цялковский et al., 2005).

Polymer Modification and Medical Application

Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels :This study showcases the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds. The modified polymers exhibit enhanced swelling properties and thermal stability. Moreover, the synthesized polymeric compounds show significant antibacterial and antifungal activities, suggesting potential for medical applications (Aly & El-Mohdy, 2015).

The listed studies provide a glimpse into the multifaceted scientific research applications of Benzyl 3-{2-(4-benzylpiperazin-1-yl)ethylamino}propanoate and related compounds, encompassing structural analysis, synthetic routes, biological properties, antimicrobial activities, and potential medical applications. The references provided offer a deeper insight into each specific area of study.

Wirkmechanismus

Target of Action

It contains a benzylpiperazine moiety, which is known to interact with the serotonin and dopamine receptors in the brain .

Mode of Action

Benzylpiperazine, a related compound, is known to have euphoriant and stimulant properties, similar to amphetamine . It is plausible that Benzyl 3-{2-(4-benzylpiperazin-1-yl)ethylamino}propanoate may interact with its targets in a similar manner, leading to changes in neurotransmitter levels and neuronal activity.

Biochemical Pathways

Based on the known effects of benzylpiperazine, it can be inferred that the compound may influence the serotonin and dopamine pathways . These pathways play crucial roles in mood regulation, reward processing, and other cognitive functions.

Pharmacokinetics

Benzylpiperazine is known to be metabolized in the liver and excreted via the kidneys

Result of Action

Based on the known effects of benzylpiperazine, it can be inferred that the compound may lead to increased levels of serotonin and dopamine in the brain, potentially resulting in mood elevation and increased alertness .

Eigenschaften

IUPAC Name |

benzyl 3-[2-(4-benzylpiperazin-1-yl)ethyl-methylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O2/c1-25(13-12-24(28)29-21-23-10-6-3-7-11-23)14-15-26-16-18-27(19-17-26)20-22-8-4-2-5-9-22/h2-11H,12-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSZNIVEWXMUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(=O)OCC1=CC=CC=C1)CCN2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

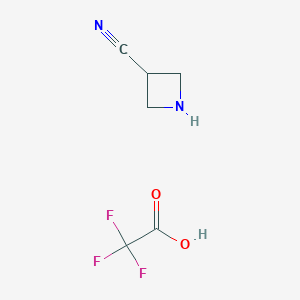

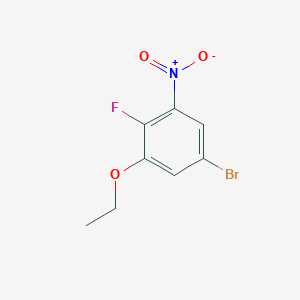

![2-[4-Bromo-3-cyano-2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477891.png)